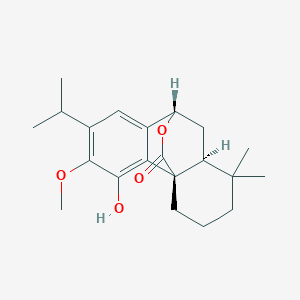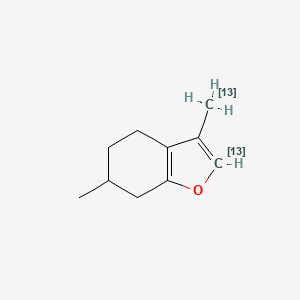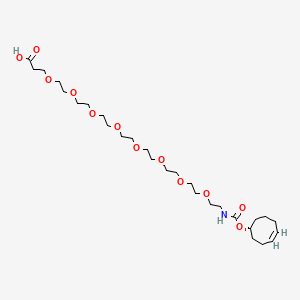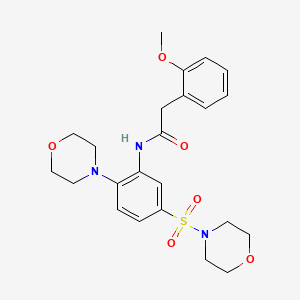![molecular formula C21H22FN5O2S B12377405 1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea](/img/structure/B12377405.png)
1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-(2-fluoroethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
mTOR inhibitor-10 is a compound that targets the mechanistic target of rapamycin (mTOR) pathway, which is crucial in regulating cell growth, proliferation, metabolism, and survival. The mTOR pathway is often dysregulated in various cancers, making mTOR inhibitors valuable in cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of mTOR inhibitor-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through reactions such as cyclization or condensation.
Functionalization: Introduction of functional groups that enhance the compound’s activity and selectivity. This can involve reactions like alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of mTOR inhibitor-10 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
mTOR inhibitor-10 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents such as halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, nucleophiles, and other reagents under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific functional groups and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
科学研究应用
mTOR inhibitor-10 has a wide range of scientific research applications, including:
Cancer Therapy: It is used to inhibit the mTOR pathway, which is often overactive in cancer cells, thereby reducing cell proliferation and promoting apoptosis.
Immunosuppression: mTOR inhibitors are used to suppress the immune response in organ transplantation and autoimmune diseases.
Aging and Longevity Research: mTOR inhibitors are studied for their potential to extend lifespan and delay age-related diseases by modulating cellular metabolism and autophagy.
Metabolic Disorders: They are investigated for their role in treating metabolic disorders such as diabetes and obesity by regulating insulin signaling and glucose metabolism.
作用机制
mTOR inhibitor-10 exerts its effects by binding to the mTOR complex, specifically mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). This binding inhibits the kinase activity of mTOR, leading to reduced phosphorylation of downstream targets such as ribosomal protein S6 kinase and eukaryotic translation initiation factor 4E-binding protein 1. This inhibition results in decreased protein synthesis, cell growth, and proliferation .
相似化合物的比较
Similar Compounds
Rapamycin: A natural product that inhibits mTOR by forming a complex with the intracellular protein FKBP12.
Everolimus: A derivative of rapamycin with improved pharmacokinetic properties.
Temsirolimus: Another rapamycin derivative used in cancer therapy.
Uniqueness
mTOR inhibitor-10 is unique in its dual inhibition of both mTORC1 and mTORC2, providing a broader spectrum of activity compared to first-generation mTOR inhibitors like rapamycin, which primarily targets mTORC1 . This dual inhibition is advantageous in overcoming resistance mechanisms that may arise with selective mTORC1 inhibitors .
属性
分子式 |
C21H22FN5O2S |
|---|---|
分子量 |
427.5 g/mol |
IUPAC 名称 |
1-(2-fluoroethyl)-3-[4-[4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl]phenyl]urea |
InChI |
InChI=1S/C21H22FN5O2S/c22-8-9-23-21(28)24-14-3-1-13(2-4-14)19-25-17-7-10-30-18(17)20(26-19)27-11-15-5-6-16(12-27)29-15/h1-4,7,10,15-16H,5-6,8-9,11-12H2,(H2,23,24,28) |
InChI 键 |
RRNFUKFNHGBQEF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CN(CC1O2)C3=NC(=NC4=C3SC=C4)C5=CC=C(C=C5)NC(=O)NCCF |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12377326.png)

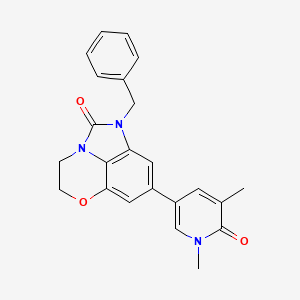

![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-[(3R)-1-(cyclopropylmethyl)piperidin-3-yl]acetamide](/img/structure/B12377369.png)
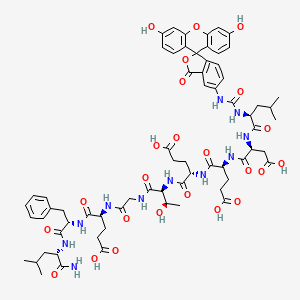

![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
